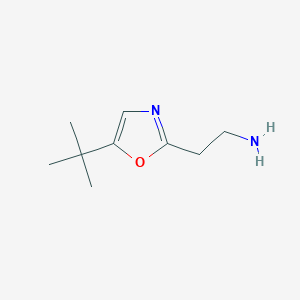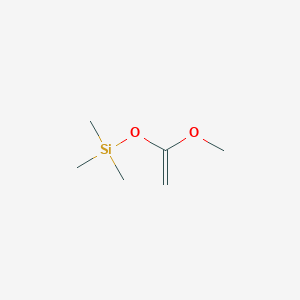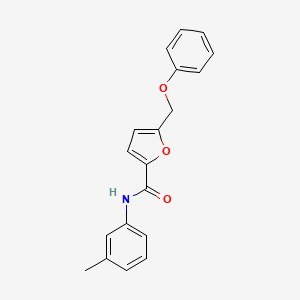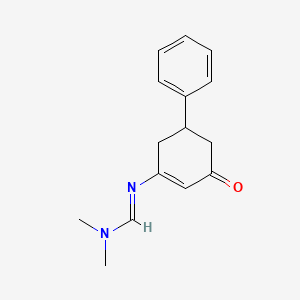![molecular formula C12H10ClN3 B12123854 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)
2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a 3-chlorophenyl ethenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyrimidine and 3-chlorobenzaldehyde.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride or hydrogenation catalysts like palladium on carbon (Pd/C) are used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various alkylated or acylated pyrimidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Materials Science: It serves as a building block for the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as kinase inhibitors, exhibiting antiproliferative activity against cancer cell lines.
Antimicrobial Agents: It has been explored for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Industry:
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets, such as kinases in cancer cells. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis. The compound may also interact with microbial enzymes, disrupting essential biological processes in pathogens.
Comparación Con Compuestos Similares
2-Aminopyrimidine: A simpler analog without the 3-chlorophenyl ethenyl group.
4-(4-Chlorophenyl)-2-pyrimidinamine: Similar structure but with a different substitution pattern.
4-[2-(4-Chlorophenyl)vinyl]-2-pyrimidinamine: A closely related compound with a different position of the chlorine atom.
Uniqueness: 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C12H10ClN3 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-10-3-1-2-9(8-10)4-5-11-6-7-15-12(14)16-11/h1-8H,(H2,14,15,16)/b5-4+ |
Clave InChI |
PBDCKJWILPWSLH-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)


![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)

![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)

